Allylhexyldichlorosilane
Description
Contextualization within Dichlorosilane (B8785471) Reagents
Dichlorosilanes are a class of organosilicon compounds characterized by the presence of two chlorine atoms attached to a silicon atom, with the remaining two valencies satisfied by hydrogen or organic groups. chemicalbook.com These compounds, including Allylhexyldichlorosilane, are highly reactive intermediates. The silicon-chlorine (Si-Cl) bonds are susceptible to nucleophilic attack, most notably hydrolysis. lookchem.com Reaction with water or atmospheric moisture leads to the formation of silanols (Si-OH) and the release of corrosive hydrogen chloride gas. lookchem.com This reactivity profile dictates that dichlorosilanes must be handled under anhydrous conditions.
The general reactivity of the Si-Cl bond in chlorosilanes with nucleophiles decreases in the order: Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. gelest.com This high reactivity makes dichlorosilanes, such as this compound, valuable precursors for the synthesis of more complex silicon-containing molecules, including siloxanes, polysilanes, and other functionalized silanes. cmu.edumdpi.com
Significance in Advanced Materials Precursor Chemistry
This compound serves as a precursor in the field of advanced materials, particularly for creating specialized polymers and silsesquioxane derivatives. google.com.nagoogle.com Its bifunctional nature is key to its utility. The two chlorine atoms provide a reactive site for polymerization or for grafting the molecule onto inorganic surfaces, while the allyl and hexyl groups can be used to tailor the physical and chemical properties of the final material. sinosil.comabcr.com
The incorporation of such functional silanes into polymer matrices can enhance properties like thermal stability, mechanical strength, and adhesion. gantrade.com Specifically, this compound is cited in patents as a component for producing curable silicone copolymers and silsesquioxane-based materials, which are used in electronic and optical applications. google.com.nagoogle.com These materials benefit from the heat resistance, weather resistance, and dimensional stability imparted by the siloxane frameworks. google.com.na
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-hexyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2Si/c1-3-5-6-7-9-12(10,11)8-4-2/h4H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYJEJPABKFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes for Allylhexyldichlorosilane
Established Synthetic Methodologies
The industrial synthesis of Allylhexyldichlorosilane is predominantly achieved through two robust methods: the direct hydrosilylation of an alkene with a substituted silane (B1218182) and the coupling of a Grignard reagent with a chlorosilane derivative.
One documented method for preparing this compound, referred to as 4,4-dichloro-4-sila-1-decene in some literature, is through a hydrosilylation reaction. google.com This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond. Specifically, 1-hexene (B165129) is reacted with allyldichlorosilane (B1588748) in the presence of a catalyst. google.com A common catalyst for this type of reaction is chloroplatinic acid, typically used as a solution in isopropanol. google.com The reaction is generally carried out under reflux conditions. google.com In a typical laboratory-scale preparation, 1-hexene and the chloroplatinic acid catalyst are placed in a reaction vessel under an inert atmosphere, and allyldichlorosilane is then added slowly to the mixture while stirring. google.com The reaction can be performed in various organic solvents or even under neat conditions. google.com Upon completion, the product can be purified by vacuum distillation, with reported yields around 79.3%. google.com
An alternative, well-established approach for forming carbon-silicon bonds is the Grignard reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com While a specific procedure for the synthesis of this compound using this method is not detailed in the direct search results, the general principles of Grignard chemistry suggest a viable synthetic route. This would involve the preparation of an allyl Grignard reagent, such as allylmagnesium bromide, which is then reacted with hexyldichlorosilane. wikipedia.orgorgsyn.org The Grignard reagent, with its nucleophilic carbon, would attack the electrophilic silicon atom of the chlorosilane, displacing one of the chlorine atoms to form the desired allyl-hexyl-dichlorosilane. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. libretexts.org
| Synthetic Method | Reactants | Catalyst/Reagent | Typical Conditions |
| Hydrosilylation | 1-Hexene, Allyldichlorosilane | Chloroplatinic acid | Reflux, Inert atmosphere |
| Grignard Reaction | Allylmagnesium bromide, Hexyldichlorosilane | Magnesium | Anhydrous ether solvent |
Precursor Chemistry and Feedstock Considerations
The selection of precursors is critical for the successful synthesis of this compound and is dictated by the chosen synthetic route.
For the hydrosilylation route , the key precursors are 1-hexene and allyldichlorosilane .
1-Hexene : This is a common linear alpha-olefin, readily available as a byproduct of ethylene (B1197577) oligomerization or Fischer-Tropsch synthesis. Its terminal double bond is reactive towards hydrosilylation. scielo.org.mxmdpi.com
Allyldichlorosilane : This precursor contains the necessary allyl group and the reactive Si-H and Si-Cl bonds. Dichlorosilanes can be synthesized through various methods, including the direct process involving the reaction of silicon with hydrogen chloride, followed by further functionalization. core.ac.uk
For the Grignard reaction route , the primary feedstocks are an allyl halide and hexyldichlorosilane .
Allyl Halide : Allyl bromide or allyl chloride are commonly used to generate the corresponding allyl Grignard reagent. wikipedia.org Allylmagnesium bromide is typically synthesized by reacting allyl bromide with magnesium turnings in an ether solvent. wikipedia.orgorgsyn.org Care must be taken to control the reaction temperature to prevent Wurtz coupling, which leads to the formation of 1,5-hexadiene. wikipedia.org
Hexyldichlorosilane : This precursor provides the hexyl group and the dichlorosilane (B8785471) functionality. Alkyldichlorosilanes can be prepared via the hydrosilylation of an alkene (in this case, 1-hexene) with dichlorosilane (H2SiCl2). core.ac.uk
The choice between these synthetic pathways may depend on factors such as the availability and cost of the precursors, desired purity of the final product, and scalability of the process.
Chemical Reactivity and Mechanistic Investigations of Allylhexyldichlorosilane
Hydrosilylation Reactions Involving Allylhexyldichlorosilane
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a pivotal reaction in organosilicon chemistry. wikipedia.orglibretexts.org When involving this compound, this reaction offers a pathway to synthesize a variety of functionalized organosilanes.
The hydrosilylation of allyl compounds, including those analogous in structure to this compound, is commonly catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being historically significant. wikipedia.org Rhodium complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are also effective. nih.govrsc.org The choice of catalyst and ligands plays a crucial role in determining the reaction's efficiency and selectivity. nih.govrsc.org For instance, in the hydrosilylation of allyl chloride with trichlorosilane (B8805176), a rhodium(I) catalyst with a bidentate phosphine (B1218219) ligand, [RhCl(dppbzF)]₂, demonstrated significantly higher selectivity (>99%) and turnover number compared to conventional platinum catalysts. nih.gov
Recent research has also explored the use of more earth-abundant metals. Cobalt complexes, for example, have been shown to be active catalysts for the hydrosilylation of alkenes, with selectivity being tunable by the choice of ligands and hydrosilane. nih.govkit.edu Specifically, cobalt catalysts generated from Co(acac)₂ and phosphine-based ligands can afford linear (Z)-allylsilanes with high stereoselectivity. d-nb.infonih.gov Similarly, nickel-catalyzed hydrosilylation of allenes can be directed to selectively form either (Z)- or (E)-allylsilanes by modulating ligand-induced steric effects. rsc.org Copper-catalyzed systems have also been developed for the regio- and stereoselective synthesis of (E)-allylsilanes from terminal allenes. d-nb.infonih.gov
The selectivity of the hydrosilylation reaction—yielding either the Markovnikov or anti-Markovnikov addition product—is highly dependent on the catalytic system. While anti-Markovnikov addition is common for terminal alkenes, leading to the silicon atom attaching to the terminal carbon, certain cobalt-catalyzed systems can favor Markovnikov-type hydrosilylation. wikipedia.orgkit.edu
Table 1: Catalytic Systems for Hydrosilylation of Allylic Compounds
| Catalyst System | Substrate Example | Selectivity Noted | Reference |
|---|---|---|---|
| [RhCl(dppbzF)]₂ | Allyl chloride | >99% for trichloro(3-chloropropyl)silane | nih.gov |
| Co(acac)₂ / Xantphos (B1684198) | Allyl glycidyl (B131873) ether | Markovnikov hydrosilylation | nih.gov |
| Co(acac)₂ / binap or xantphos | Terminal allenes | High for linear (Z)-allylsilanes | nih.gov |
| Ni(II) / Phenyl dibenzophosphole | 1,1-disubstituted allenes | Selective for (Z)-allylsilanes | rsc.org |
| Ni(II) / Tricyclohexylphosphine (B42057) | 1,1-disubstituted allenes | Selective for (E)-allylsilanes | rsc.org |
| Copper(I) / Ligand | Terminal allenes | High for linear (E)-allylsilanes | d-nb.infonih.gov |
The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orglibretexts.orgmdpi.com This mechanism involves the following key steps:
Oxidative addition: The hydrosilane (R₃SiH) adds to the low-valent metal center, forming a metal-hydride-silyl complex. wikipedia.orglibretexts.org
Olefin coordination: The alkene coordinates to the metal complex.
Migratory insertion: The alkene inserts into the metal-hydride (M-H) bond. mdpi.com
Reductive elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to form the Si-C bond of the product and regenerate the active catalyst. mdpi.com
A modified Chalk-Harrod mechanism has also been proposed, where the alkene inserts into the metal-silyl (M-Si) bond instead of the M-H bond. wikipedia.orglibretexts.org The specific pathway followed can depend on the catalyst and substrates involved. For instance, in some cobalt-catalyzed systems, it is proposed that a cobalt(I) hydride intermediate reacts with the alkene. nih.gov In others, a cobalt(I) silyl (B83357) intermediate is suggested to be the active species. kit.edu
Computational studies, such as those on ruthenium-catalyzed nitrile hydrosilylation, suggest that the reaction can proceed through the coordination of the unsaturated substrate to the electrophilic silicon center of a metal σ-silane complex. whiterose.ac.uk
Controlling regioselectivity and stereoselectivity in the hydrosilylation of allylic systems is a significant challenge due to the potential for multiple isomeric products. d-nb.infonih.govd-nb.info
Regioselectivity: The addition of the silyl group can occur at different positions of the allyl group. For terminal alkenes, hydrosilylation typically proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon. wikipedia.org However, catalyst control can lead to Markovnikov products. nih.govkit.edu
Stereoselectivity: For substrates like allenes, which have two orthogonal π-systems, the hydrosilylation can lead to either (Z)- or (E)-allylsilanes. rsc.orgnih.gov The stereochemical outcome is highly dependent on the ligand environment around the metal center. For example, cobalt complexes with ligands like binap or xantphos can produce (Z)-allylsilanes with excellent stereoselectivity (cis to trans ratios >98:2). d-nb.infonih.gov In contrast, nickel catalysis can be directed to yield either (Z)- or (E)-isomers by selecting ligands with different steric properties, such as phenyl dibenzophosphole for (Z) and tricyclohexylphosphine for (E). rsc.org Copper-catalyzed systems have been shown to be effective for the synthesis of (E)-allylsilanes. d-nb.infonih.gov Mechanistic studies suggest that this E-selectivity is kinetically controlled by the catalyst rather than by thermodynamic isomerization of a (Z)-isomer. d-nb.info
Mechanistic Pathways of Hydrosilylation
Hydrolysis and Condensation Pathways of Dichlorosilanes
Dichlorosilanes, including this compound, are susceptible to hydrolysis, a reaction that forms the basis for the production of silicones. acs.orgrsc.org This process involves the substitution of chloro groups with hydroxyl groups, followed by condensation reactions to form siloxane (Si-O-Si) bridges. rsc.orgnih.gov
The reaction rate is generally slowest around neutral pH and increases in either acidic or basic conditions. europa.eu The observed rate constant (kobs) can be expressed as a sum of terms representing contributions from spontaneous (uncatalyzed) reaction, as well as catalysis by H⁺, OH⁻, and general acids or bases. nih.goveuropa.eu
kobs = k₀ + kH[H⁺]ⁱ + kOH[OH⁻]ʲ + kB[B]ᵏ + kHB[HB]ˡ nih.gov
Studies on various alkoxysilanes and chlorosilanes have shown that the hydrolysis is often first-order or pseudo-first-order with respect to the silane (B1218182) concentration. nih.gov However, the reaction order with respect to water can vary significantly depending on the solvent and catalyst used, with reported values ranging from 0.8 to 4.4. nih.govtandfonline.com
The condensation reaction, which follows hydrolysis, is also kinetically complex. It has been reported to be second-order in organosilanetriol concentration in some cases. nih.gov The kinetics of dichlorosilane (B8785471) hydrolysis can be studied by monitoring the concentration of reactants and products over time. For diphenyldichlorosilane, rate constants were determined by analyzing concentration data in a tubular reactor, assuming plug flow and stepwise, irreversible reactions. msu.edu The stability of dichlorosilanes towards hydrolysis can vary dramatically; for example, biphenyl-2,2'-bisfenchyloxydichlorosilane shows remarkable stability, hydrolyzing 263 times slower than a reference dichlorosilane known for its low reactivity. beilstein-journals.org
Table 2: Kinetic Parameters for Dichlorosilane Hydrolysis
| Dichlorosilane Derivative | Conditions | Observation | Reference |
|---|---|---|---|
| Biphenyl-2,2'-bisfenchyloxydichlorosilane | H₂O/THF reflux | Slow hydrolysis (84% yield of diol after 24h) | beilstein-journals.org |
| Bis-(2,4,6-tri-tert-butylphenoxy)dichlorosilane | H₂O/THF reflux | Faster hydrolysis (>99% yield of diol after 100 min) | beilstein-journals.org |
| Dichloro(dimethyl)silane | pH 4, 7, 9 at 1.5°C | Half-life < 1 minute | europa.eu |
| Diphenyldichlorosilane | Tubular reactor | Second-order rate constants determined | msu.edu |
In acidic media, the hydrolysis of silanes is believed to proceed via a mechanism involving the protonation of an oxygen or chlorine atom attached to silicon, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. nih.gov
The mechanism for acid-catalyzed hydrolysis of alkoxysilanes, which serves as a model, generally involves a rapid, reversible protonation of the alkoxy group, followed by a rate-determining nucleophilic attack by water on the silicon atom. This attack is often depicted as an Sₙ2-type mechanism at the silicon center (Sₙ2-Si), leading to a pentacoordinate transition state or intermediate. Subsequent loss of an alcohol molecule and a proton yields the silanol (B1196071). nih.gov
For dichlorosilanes, the mechanism is analogous, with the chloride ion being the leaving group. The initial hydrolysis yields a chlorosilanol (R₂Si(OH)Cl), which can then undergo a second hydrolysis step to form a silanediol (B1258837) (R₂Si(OH)₂). beilstein-journals.org
Hydrolysis: R₂SiCl₂ + H₂O → R₂Si(OH)Cl + HCl R₂Si(OH)Cl + H₂O → R₂Si(OH)₂ + HCl
The subsequent condensation reactions can occur between two silanol molecules (water condensation) or between a silanol and a chlorosilane (alcohol/HCl condensation is not applicable here, but HCl is produced). In acidic conditions, condensation is catalyzed by the protonation of a silanol oxygen, which makes it a better leaving group (H₂O). nih.gov
Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Computational studies on the hydrolysis of a sterically hindered dichlorosilane showed high activation energy barriers for both the first (Eₐ = 32.6 kcal mol⁻¹) and second (Eₐ = 31.4 kcal mol⁻¹) hydrolysis steps, explaining its observed stability. beilstein-journals.org These calculations also indicated that the mechanism can involve different pathways for the water molecule's approach, such as a "front attack" or a "side attack" relative to the substituents on the silicon atom. beilstein-journals.org
Base-Catalyzed Hydrolysis and Condensation Mechanisms
The hydrolysis and condensation of dichlorosilanes like this compound are fundamental processes in the synthesis of polysiloxanes. These reactions are significantly influenced by catalysts, with base-catalyzed mechanisms being of particular industrial and academic interest.
Under basic conditions, the hydrolysis of dichlorosilanes proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov This attack leads to the displacement of a chloride ion and the formation of a silanol (Si-OH) group. The reaction is generally considered to follow an SN2-Si mechanism, involving a pentacoordinate transition state. nih.govtandfonline.com The presence of electron-withdrawing groups on the silicon atom can enhance the electrophilicity of the silicon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. tandfonline.com
Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bonds, which constitute the backbone of polysiloxanes. wikipedia.org In a base-catalyzed environment, this condensation is proposed to occur through the reaction of a deprotonated silanol (silanolate anion) with a neutral silanol. nih.govadhesivesmag.com The deprotonated silanol acts as a potent nucleophile, attacking the silicon atom of another silanol molecule and displacing a hydroxyl group to form a siloxane linkage and water. adhesivesmag.com The rate of condensation is influenced by the acidity of the silanols and steric hindrance around the silicon atom. unm.edu
Hydrolysis: The dichlorosilane reacts with hydroxide ions to form a silanediol.
Deprotonation: A silanol group is deprotonated by a base to form a reactive silanolate anion.
Condensation: The silanolate anion attacks another silanol, leading to the formation of a siloxane bond and the release of a hydroxide ion.
This process can continue, leading to the formation of linear or cyclic polysiloxanes. The specific structure of the final polymer is dependent on various factors, including the reaction conditions and the nature of the substituents on the silicon atom. rsc.org
Influence of Reaction Medium on Hydrolysis and Condensation
The reaction medium, including the solvent and pH, plays a critical role in directing the course and kinetics of the hydrolysis and condensation of dichlorosilanes such as this compound. tandfonline.comunm.edu
The pH of the medium significantly affects the rates of both hydrolysis and condensation. Generally, these reactions are catalyzed by both acids and bases, with the minimum rate observed around neutral pH for hydrolysis and slightly acidic pH for condensation. adhesivesmag.comafinitica.com A change of one pH unit can lead to a tenfold increase in the reaction rate. adhesivesmag.com In acidic media, the reaction proceeds via protonation of the alkoxy or hydroxyl groups, making the silicon atom more electrophilic. nih.govunm.edu In basic media, the direct nucleophilic attack of hydroxide or silanolate ions is the dominant mechanism. nih.govunm.edu
The choice of solvent is also crucial. Solvents can influence the solubility of reactants, the stability of intermediates, and the reaction mechanism itself. researchgate.net Protic solvents, such as water and alcohols, can participate in the reaction through hydrogen bonding and can act as proton sources or sinks, thereby influencing the reaction rates. unm.edu Aprotic solvents, on the other hand, primarily affect the reaction by solvating the reactants and transition states. researchgate.net For instance, in some cases, aprotic solvents have been observed to increase the rate of particle growth during condensation compared to protic solvents. unm.edu
The water-to-silane ratio is another important parameter. A higher water concentration generally promotes hydrolysis. unm.edu However, excess water can also lead to the depolymerization of siloxane bonds through the reverse condensation reaction. unm.edu The solvent can also affect the order of the reaction with respect to water. For example, the order of water in spontaneous hydrolysis has been shown to vary in different aqueous-organic solvent mixtures. tandfonline.com
The polarity of the solvent also has a significant impact. The ability of the solvent to solvate polar or non-polar species and charged intermediates can alter the energy barriers of the reaction pathways. unm.edu The interplay of these factors determines the final structure of the resulting polysiloxane, with different conditions favoring the formation of linear polymers, cyclic compounds, or cross-linked networks. unm.edursc.org For example, base-catalyzed hydrolysis in the presence of a large excess of water tends to produce highly branched, colloidal particles, whereas acid-catalyzed hydrolysis with low water content often results in more weakly branched, polymeric networks. unm.edu
Polymerization Mechanisms Initiated by this compound Derivatives
Radical Polymerization of Allyl-Functionalized Silanes
Allyl-functionalized silanes, which can be derived from this compound, are valuable monomers for radical polymerization. This type of polymerization proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com
Initiation: The process begins with the generation of free radicals from an initiator, typically a peroxide or an azo compound, upon thermal or photochemical decomposition. fujifilm.com These primary radicals then react with the allyl group of the silane monomer to form an active monomeric free radical.
Propagation: The newly formed radical adds to the double bond of another monomer molecule, propagating the polymer chain. fujifilm.com The reactivity of the allyl group in radical polymerization can be lower than that of vinyl groups due to allylic termination, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, forming a stable, less reactive allylic radical. rsc.org However, under appropriate conditions, successful polymerization can be achieved.
Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two propagating radicals. fujifilm.com
The introduction of silicon-containing monomers into polymers can impart unique properties such as thermal stability and hydrophobicity. rsc.org Copolymers of allyl-functionalized silanes with other monomers like phenylmaleimides have been synthesized via radical polymerization, resulting in materials with high thermal stability. rsc.org The molecular weight and polydispersity of the resulting polymers are influenced by factors such as the reactivity of the monomers and the reaction conditions. rsc.orgrsc.org It has been noted that in some copolymerization systems, the polymerization proceeds primarily through the vinyl-type addition, with no significant involvement of other reactive groups on the silane, such as Si-H bonds, in the main polymerization pathway. mcmaster.ca
Ring-Opening Polymerization in Polysiloxane Synthesis
Ring-opening polymerization (ROP) is a primary method for synthesizing high molecular weight polysiloxanes. gelest.com This process typically involves the polymerization of cyclic siloxane monomers, which can be prepared from the hydrolysis and condensation of dichlorosilanes like this compound. rsc.orggoogle.com
ROP can be initiated by either cationic or anionic catalysts. gelest.com
Cationic ROP: In this mechanism, an acidic initiator protonates a siloxane oxygen atom in the cyclic monomer, creating a reactive cationic center. acs.org This center then attacks another monomer molecule, opening the ring and propagating the polymer chain. Cationic ROP can involve both addition polymerization and condensation polymerization steps. acs.org This method is particularly useful for polymerizing cyclosiloxanes with functional groups that are sensitive to basic conditions. Recent advancements include the development of photomediated cationic ROP, which allows for temporal control over the polymerization process. acs.org
Anionic ROP: Anionic ROP is initiated by a nucleophilic attack on a silicon atom of the cyclic monomer by a basic catalyst, such as an alkali metal hydroxide or a silanolate. gelest.commdpi.com This leads to the cleavage of a siloxane bond and the formation of a linear silanolate-terminated chain, which then propagates by attacking other cyclic monomers. mdpi.com Anionic ROP is often used for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molar mass distributions, especially when using strained cyclic monomers like cyclotrisiloxanes. acs.orgrsc.org
The choice of initiator, monomer, and reaction conditions allows for the synthesis of polysiloxanes with various architectures, including linear, branched, and block copolymers. acs.orgmdpi.com For instance, using functionalized initiators and end-capping agents in living/controlled ROP enables the synthesis of telechelic and heterotelechelic polysiloxanes. acs.orgrsc.org
Other Organic Transformations and Silicon-Carbon Bond Reactivity
The allyl group and the silicon-carbon bond in this compound and its derivatives are reactive sites that can participate in various organic transformations beyond polymerization.
Hydrosilylation: The Si-H bond, which can be present in derivatives of this compound, is reactive towards the allyl group in the presence of a suitable catalyst, typically a platinum complex. This intramolecular or intermolecular reaction, known as hydrosilylation, forms a new silicon-carbon bond and is a common method for cross-linking silicone elastomers. rsc.org This reaction is also used to synthesize a variety of organosilicon compounds. orientjchem.org
Radical Additions: The allyl group can undergo radical addition reactions. For example, silyl radicals can add across the double bond of the allyl group. researchgate.net This reactivity can be exploited to graft other molecules onto a polysiloxane backbone containing allyl functionalities.
Click Chemistry: The allyl group can be transformed into other functional groups that are amenable to "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This provides a highly efficient and versatile method for functionalizing polysiloxanes derived from this compound. rsc.org
Silicon-Carbon Bond Cleavage: While generally stable, the silicon-carbon bond can be cleaved under certain conditions. For instance, in the presence of strong acids, cleavage of phenyl-silicon bonds has been observed during the processing of polysiloxanes. acs.org The reactivity of the Si-C bond in this compound would depend on the specific reaction conditions and the nature of the reagents employed.
Conjugate Addition: The allyl group of allylsilanes can be activated under specific conditions to participate in conjugate addition reactions. For example, visible-light-excited chiral iminium ions can activate allyl silanes to form allylic radicals, which can then add to α,β-unsaturated aldehydes in a stereoselective manner. nih.gov
These transformations highlight the versatility of this compound as a precursor for a wide range of functional materials and organosilicon compounds.
Applications of Allylhexyldichlorosilane in Advanced Materials Synthesis
Precursor in Polysiloxane Architectures
Allylhexyldichlorosilane is utilized as a precursor to introduce specific functionalities into polysiloxane chains, enabling the creation of materials with tailored properties. Its incorporation can be directed toward producing curable copolymers, cross-linked networks, and polymers with controlled linear or branched structures.
The presence of the allyl group in this compound makes it an ideal co-monomer for producing curable silicone copolymers. These copolymers are designed to be processed in a liquid or malleable state and then cured into a solid, elastomeric, or gelled material through a subsequent chemical reaction involving the allyl group.
One significant application involves the synthesis of curable silicone copolymers that contain cage-like silsesquioxane structures within their main chain. google.com.na In this process, this compound is listed as a specific example of a dichlorosilane (B8785471) monomer that can be reacted with an incompletely condensed, cage-type silsesquioxane. google.com.na This reaction incorporates both the flexible siloxane units and the rigid cage structures into a single copolymer chain. The allyl groups, originating from the this compound, are preserved in the final copolymer, rendering it curable. This curability is essential for applications requiring materials with high heat resistance, weather resistance, and specific optical properties. google.com.na The curing process, typically initiated by heat or radiation, creates a robust, cross-linked final product.
| Precursor Type | Functional Group | Role in Copolymer | Resulting Property |
| This compound | Allyl, Hexyl | Introduces reactive sites and modifies solubility | Curability, Controlled Hydrophobicity |
| Dimethyldichlorosilane | Methyl | Forms the primary siloxane backbone | Flexibility, Thermal Stability |
| Phenyltrichlorosilane | Phenyl | Introduces rigidity and branching | Increased Tg, Improved Thermal Stability |
| Incomplete Cage Silsesquioxane | Silanol (B1196071) (Si-OH) | Acts as a macromonomer | Enhanced Dimensional Stability, Hardness |
The development of cross-linked polysiloxane networks is crucial for creating silicone elastomers, resins, and gels. espublisher.com this compound plays a key role as a precursor for introducing the necessary reactive sites for cross-linking into the polymer structure. After the initial polymerization via hydrolysis of the Si-Cl bonds, the pendant allyl groups along the polysiloxane chain become available for network formation.
The cross-linking of these allyl-functionalized polysiloxanes can be achieved through several chemical routes:
Hydrosilylation: This is a common and highly efficient method where the allyl groups react with silicon-hydride (Si-H) functional polymers in the presence of a platinum catalyst. mdpi.com This reaction forms stable silicon-carbon bonds, creating the cross-linked network. espublisher.com The process does not produce by-products, making it suitable for high-purity applications.
Radical Polymerization: The allyl double bonds can undergo polymerization initiated by free radicals, which can be generated by thermal initiators or UV radiation in the presence of a photoinitiator. nih.gov This method is particularly useful for coatings and adhesives that require rapid curing. gelest.com
The density of the cross-links, which dictates the mechanical properties of the final material (e.g., hardness, elasticity, and swelling resistance), can be precisely controlled by adjusting the initial concentration of this compound in the monomer mixture. Higher concentrations lead to a denser network. The presence of the hexyl group also influences the network properties by affecting chain mobility and intermolecular interactions.
Modern polymer chemistry seeks precise control over macromolecular architecture, including molecular weight, dispersity, and topology (linear vs. branched). rsc.orgmdpi.com this compound can be used in controlled synthesis strategies to produce well-defined linear and branched polysiloxanes with pendant functional groups.
For linear polysiloxanes , this compound can be co-hydrolyzed with a difunctional silane (B1218182) like dimethyldichlorosilane. By carefully controlling the stoichiometry and reaction conditions, linear copolymers with a random distribution of allylhexylsiloxy and dimethylsiloxy units are formed. Organocatalytic ring-opening polymerization (ROP) of cyclotrisiloxanes is another advanced method that allows for the precise synthesis of linear polysiloxanes with controlled molecular weight and narrow dispersity. rsc.orgrsc.org While not a cyclic monomer itself, derivatives of this compound could potentially be used to create functional cyclic monomers for such polymerizations.
For branched polysiloxanes , this compound can be combined with a trifunctional monomer (e.g., methyltrichlorosilane). The inclusion of the trifunctional silane creates branch points in the polymer structure. Alternatively, the synthesis of hyperbranched polymers can be achieved through specific polymerization techniques where the allyl group itself could be modified post-polymerization to create branching. researchgate.netmdpi.com The ability to create these complex architectures is vital for applications requiring low viscosity at high molecular weight, such as in specialized lubricants and coatings. mdpi.com
Development of Cross-Linked Polysiloxane Networks
Role in Silsesquioxane Derivative Synthesis
Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO₃/₂]ₙ. They exist as cage-like, ladder-like, or random structures and are considered organic-inorganic hybrid materials at the molecular level. researchgate.netresearchgate.net this compound is a valuable reagent for the synthesis and functionalization of these advanced materials, particularly the cage-structured variants known as Polyhedral Oligomeric Silsesquioxanes (POSS).
This compound is explicitly used in the synthesis of copolymers that incorporate cage-structured silsesquioxanes directly into the polymer backbone. google.com.na A common synthetic strategy involves the reaction of an incompletely condensed silsesquioxane with a functional dichlorosilane. google.com.nagoogle.com Incompletely condensed silsesquioxanes possess reactive sites, such as silanol groups (Si-OH) or alkali metal silanolates (Si-OM, where M is Na, Li, etc.), which can react with the chlorine atoms of this compound. google.com.nanih.gov
This reaction effectively "caps" or links the cage structures, incorporating the -Si(allyl)(hexyl)- unit into the larger polymer framework. The result is a hybrid copolymer that combines the rigidity, thermal stability, and defined nanoscale structure of the silsesquioxane cage with the flexibility imparted by the siloxane linker. google.com.na The presence of the allyl and hexyl groups provides handles for curing and property modification, respectively.
| Synthesis Step | Reactants | Role of this compound | Resulting Structure |
| 1. Preparation of Cage Precursor | Organotrialkoxysilane (e.g., Phenyltrimethoxysilane) + Alkali Metal Hydroxide (B78521) | Not directly involved | Incompletely condensed silsesquioxane with reactive Si-O-Metal sites. google.com.na |
| 2. Copolymerization | Incompletely condensed silsesquioxane + This compound | Acts as a linking and functionalizing agent via reaction of its Si-Cl bonds. | Copolymer with silsesquioxane cages integrated into the main chain, featuring pendant allyl and hexyl groups. google.com.na |
Beyond creating copolymers, the allyl group introduced by this compound serves as a versatile platform for the post-synthesis functionalization of silsesquioxane frameworks. beilstein-journals.org Once the silsesquioxane derivative containing the allyl group is synthesized, the C=C double bond is available for a wide range of organic reactions, allowing for the attachment of various other functional moieties.
Key functionalization reactions include:
Thiol-ene Coupling: A highly efficient and specific reaction between the allyl group and a thiol (R-SH), often initiated by UV light, which can be used to attach a vast array of molecules.
Hydrosilylation: Reaction with a hydrosilane (H-SiR₃) to attach other silane or siloxane groups.
Epoxidation: Conversion of the allyl group to an epoxide ring, which can then undergo ring-opening reactions with nucleophiles like amines or alcohols.
Metathesis: Olefin metathesis reactions can be used to couple the allyl-POSS with other olefin-containing molecules. beilstein-journals.org
This functionalization capability is critical for designing materials for specific high-performance applications. For example, attaching chromophores for optical devices, biocompatible polymers for medical applications, or initiating groups for surface-grafted polymerization becomes possible. The inorganic Si-O-Si core provides thermal and structural stability, while the tailored organic groups introduced via the allyl functionality dictate the material's surface properties and chemical reactivity. mdpi.com
In-Depth Analysis of this compound in Advanced Materials Synthesis Reveals Limited Specific Research
Despite its potential role as a bifunctional silane coupling agent, a thorough review of available scientific literature and patent databases indicates a significant lack of specific research focused solely on the applications of this compound in advanced materials synthesis, particularly concerning surface modification and the development of hybrid materials.
While the compound is listed in patents as a potential component in the synthesis of broader categories of materials like silsesquioxane derivatives and curable silicone copolymers, detailed studies elaborating on its specific use in creating functionalized surfaces are not publicly available. google.comgoogle.com.na The general principles of silane chemistry provide a theoretical framework for its application, but empirical data on this compound remains scarce.
Computational and Theoretical Chemistry Studies of Allylhexyldichlorosilane Systems
Density Functional Theory (DFT) in Organosilicon Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organosilicon compounds. rsc.orgrsc.orgx-mol.com This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is particularly valued for its balance of accuracy and computational cost, making it suitable for the relatively large systems often involved in organosilicon chemistry. mdpi.com DFT calculations can elucidate gas reduction mechanisms by organosilicon additives in lithium-ion batteries by identifying plausible pathways for gas evolution and the function of the additives. nih.govacs.org
One of the most significant applications of DFT in organosilicon chemistry is the elucidation of complex reaction mechanisms. rsc.org Theoretical studies using DFT can map out entire reaction pathways, identifying reactants, products, intermediates, and the transition states that connect them.
A prime example is its use in studying palladium-catalyzed cross-coupling reactions involving organosilicon reagents. rsc.orgrsc.orgx-mol.com Comprehensive DFT studies have been performed to unravel the mechanistic details of these reactions, which typically proceed through several key steps: rsc.org
Oxidative Addition: The initial step where the catalyst inserts into a bond of the organic halide.
Ligand Exchange: Where a ligand on the catalyst is replaced. rsc.org
Transmetalation: The transfer of an organic group from the silicon atom to the palladium center. This is often the rate-determining step of the entire catalytic cycle. rsc.orgrsc.orgx-mol.com
Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated. rsc.org
DFT calculations can determine the energy barriers associated with each step, revealing the most favorable reaction pathway. rsc.org For instance, studies have shown how an amine base can facilitate the crucial transmetalation step by creating a more reactive penta-coordinated silacycle. rsc.orgrsc.orgx-mol.com Furthermore, DFT helps explain selectivity, such as why C-C bond formation might be favored over a competing C-O reductive elimination pathway. rsc.orgrsc.orgx-mol.com This is sometimes governed by thermodynamics, where the product of one pathway is significantly more stable, even if the activation barrier is slightly higher. rsc.orgrsc.org
Beyond catalysis, DFT is used to investigate other fundamental reactions, such as the mechanisms of 1,2-addition reactions to silicon-carbon (Si=C) and silicon-silicon (Si=Si) double bonds. taylorfrancis.com These studies often begin by modeling the formation of initial electrophilic and nucleophilic complexes, which are related to frontier molecular orbital (FMO) theory and dictate the subsequent reaction course. mdpi.comtaylorfrancis.com
DFT is not only descriptive but also predictive. It allows chemists to model how changes in molecular structure or reaction conditions will impact reactivity and the outcome of a transformation. rsc.orgrsc.org For instance, computational models can predict how substituting different groups on the silicon atom or using a different base in a catalytic reaction will alter the activation barriers, potentially leading to a faster or more selective reaction. rsc.orgrsc.orgx-mol.com
This predictive power extends to modeling molecular interactions and properties. While DFT is a quantum method, its principles can inform the development of other predictive models. For example, machine learning models, sometimes using descriptors derived from quantum calculations, can be developed to predict the structures and environmental risks of a wide range of organosilicon compounds. nih.gov Simpler, yet effective, predictive models based on a structure-group contribution (SGC) approach can estimate physical properties like flash points for organosilicon compounds, which is crucial for safety and handling. acs.org These models rely on breaking down the molecule into constituent fragments and assigning a value to each, requiring only the molecular structure to make a reasonable estimation. acs.orgacs.org
Elucidation of Reaction Mechanisms via DFT
Quantum Chemical Calculations of Transition States and Intermediates
Understanding a chemical reaction requires detailed knowledge of its highest energy point—the transition state—and any transient intermediates formed along the way. mdpi.comresearchgate.net Quantum chemical calculations are indispensable for characterizing these fleeting species. acs.orgresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and high-accuracy composite methods like G3(MP2)//B3LYP or G4 are employed to determine the energies and structures of all minimum-energy species and transition states. researchgate.netacs.orgcsic.es
A key feature of a calculated transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate that transforms reactants into products. acs.org Quantum calculations provide the geometry of these transition states, for example, revealing the trigonal bipyramidal (TBP) or square pyramidal (SP) structures in silyl (B83357) migrations in allylsilanes. mdpi.com
These calculations have been instrumental in revealing complex reaction dynamics. For example, in the reaction of chlorosilylene with trimethylsilane, quantum calculations predicted the involvement of an intermediate complex and a low-energy pathway for its internal isomerization. acs.org This prediction was subsequently supported by experimental isotope effect studies, showcasing the strong synergy between theoretical calculations and experimental work. acs.org By calculating the Gibbs free energy profiles for various potential reaction pathways, researchers can identify the most likely decomposition routes for organosilicon compounds like hexamethyldisiloxane (B120664) (HMDSO). researchgate.net
| Species | Calculation Method | Calculated Property | Illustrative Value | Significance |
|---|---|---|---|---|
| Reactant Complex (e.g., Allylsilane + Reagent) | DFT (B3LYP) | Binding Energy | -5.2 kcal/mol | Indicates the stability of the initial association between reactants. |
| Transition State 1 (TS1) | G4 | Relative Energy (Activation Barrier) | +25.8 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |
| Transition State 1 (TS1) | G4 | Number of Imaginary Frequencies | 1 | Confirms the structure is a true first-order saddle point (a transition state). |
| Intermediate | MP2 | Relative Energy | -12.1 kcal/mol | Shows the stability of a transient species formed during the reaction. |
| Product | DFT (B3LYP) | Reaction Energy | -30.5 kcal/mol | Determines if the overall reaction is exothermic (favorable). |
Multiscale Modeling Approaches in Silicon Chemistry
While quantum chemical methods provide high accuracy for individual molecules or reactions, many real-world chemical processes involve larger systems and longer timescales. Multiscale modeling bridges this gap by combining different computational techniques that operate at different scales. aip.orgmdpi.com A hierarchical multiscale approach breaks down a complex system into simpler models at various length scales, with the outputs from a smaller scale model serving as inputs for a larger one. mdpi.com
This approach has been successfully applied to simulate complex processes in silicon chemistry. For instance, modeling the Bosch process for deep silicon etching involves: aip.org
Plasma Kinetic Model (Macroscale): Simulates the complex reactions in the SF₆ and C₄F₈ plasmas to determine the fluxes of reactive ions and neutrals reaching the surface.
Sheath Model (Mesoscale): Models the transport of positive ions across the plasma sheath to determine their energy and angular distributions as they strike the silicon wafer. aip.org
Surface Model (Micro/Atomistic Scale): Uses the outputs from the other models to simulate the etching and polymerization on the surface, tracking the evolution of the etch profile. aip.org
Another example is the modeling of suspended silicon nanostructures, where molecular dynamics (MD) simulations are used to understand ion-solid interactions and defect formation at the atomic level. acs.org The stress and strain data from these atomistic simulations are then fed into finite element analysis (FEA), a continuum-level model, to predict the macroscopic bending and deformation of the nanostructure. acs.org This multiscale approach provides a comprehensive understanding that connects atomic-level events to observable material properties. acs.orgaip.org For a system involving Allylhexyldichlorosilane, such a multiscale approach could be used to model its role in surface deposition processes or its behavior within a complex reactor environment, linking its fundamental chemical reactions to larger-scale process outcomes.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Allylhexyldichlorosilane Reactions
The reactivity of this compound is largely dictated by the catalytic systems employed. While traditional platinum-based catalysts like Speier's and Karstedt's catalysts have been foundational for hydrosilylation, the demand for more precise, efficient, and selective synthesis has spurred the development of novel catalytic approaches. nih.govmdpi.compsu.edu
Future research is focused on several key areas:
Low-Cost Transition Metal Catalysts: There is a significant trend towards replacing expensive platinum catalysts with more abundant and cost-effective transition metals such as nickel, cobalt, and iron. mdpi.comacs.org Nickel-catalyzed reductive C-Si bond-forming reactions and cycloadditions have shown promise for organosilane construction. chemrxiv.org For instance, nickel complexes with upgraded phosphine-oxazoline ligands can facilitate [4+1] cycloaddition reactions of dichlorosilanes with 1,3-dienes, expanding the synthetic toolbox. chemrxiv.org Similarly, cobalt complexes have been explored for the Z-selective anti-Markovnikov hydrosilylation of alkynes, a reaction type that could be adapted for dichlorosilanes. mdpi.com
Enhanced Selectivity and Efficiency: A major challenge in reactions like hydrosilylation is controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition) and preventing side reactions. nih.govmdpi.com Advanced catalyst design, such as the use of rhodium complexes with specifically designed bidentate-phosphine ligands (e.g., [RhCl(dppbzF)]2), has achieved remarkable efficiency and selectivity (>99%) in the hydrosilylation of allyl chloride with trichlorosilane (B8805176), demonstrating a pathway to more precise control that could be applied to this compound. nih.gov The mechanism of these reactions is often described by the Chalk-Harrod or modified Chalk-Harrod mechanisms, which involve steps like oxidative addition and reductive elimination. psu.edulibretexts.org
Asymmetric Catalysis: The synthesis of chiral organosilanes is a crucial step for producing optically active materials. libretexts.org Research into chiral palladium complexes for asymmetric hydrosilylation of styrenes with trichlorosilane has yielded excellent regioselectivity and enantioselectivity. libretexts.org Applying these principles to the allyl group in this compound could lead to the production of valuable chiral building blocks for stereospecific polymer synthesis and pharmaceuticals.
Detailed research findings indicate that ligand design is critical for catalyst performance. For palladium-catalyzed cross-coupling of chlorosilanes, ligands such as DavePhos (2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) have proven highly efficient. sci-hub.se For nickel-catalyzed reactions, phosphine-nitrogen ligands have been shown to be effective. chemrxiv.org
Advanced Structural Control in Polymer and Oligomer Synthesis
The synthesis of polymers and oligomers from this compound offers the potential to create materials with tailored properties. However, achieving precise control over the polymer's molecular structure—its architecture, molecular weight, and composition—is a significant challenge that is at the forefront of current research. rsc.org
Future directions in this area include:
Living and Controlled Polymerization: Techniques like living cationic polymerization and controlled radical polymerization (CRP), such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being explored to synthesize well-defined polymers from vinyl monomers. sigmaaldrich.comosaka-u.ac.jp Applying these methods to the allyl group of this compound could enable the synthesis of poly(allylhexylsilane)s with narrow molecular weight distributions and predetermined molecular weights. sigmaaldrich.commdpi.com Such control is essential for creating advanced materials where properties are highly dependent on polymer chain length and uniformity. osaka-u.ac.jp
Complex Macromolecular Architectures: Beyond linear polymers, there is growing interest in creating more complex structures like block, graft, and star copolymers. mdpi.comroutledge.com The dual functionality of this compound is advantageous here. For example, the allyl group could be polymerized via a controlled method like RAFT, leaving the dichlorosilyl group intact for subsequent reactions. mdpi.com This dichlorosilyl group can then be used to initiate ring-opening polymerization of other monomers or to graft the polymer onto surfaces, leading to sophisticated architectures. osaka-u.ac.jpgoogle.com.na
Topochemical Polymerization: For ultimate control over polymer structure and packing, topochemical polymerization offers a unique approach. rsc.org This solvent- and catalyst-free reaction occurs within a crystal lattice, providing exceptional control over the molecular and supramolecular architecture of the resulting polymer. rsc.org Designing crystalline monomers of this compound derivatives that can undergo topochemical polymerization could lead to highly ordered, high-performance materials with unique electronic or optical properties. rsc.orgrsc.org
These advanced synthesis techniques allow for the creation of polymers with precisely engineered features, moving beyond simple homopolymers to complex structures designed for specific high-performance applications. routledge.com
Integration in Multifunctional Hybrid Materials
Multifunctional hybrid materials, which combine organic and inorganic components at the molecular level, are a rapidly emerging field. mdpi.com They offer the potential to create single materials with a synergistic combination of properties, such as mechanical strength and optical activity, or thermal stability and specific chemical reactivity. mdpi.commdpi.com this compound is an ideal building block for such materials.
Emerging trends focus on:
Organic-Inorganic Copolymers: The dichlorosilyl group of this compound can undergo hydrolysis and condensation (a sol-gel process) to form a polysiloxane (silicone) backbone, while the allyl group is available for organic polymerization or functionalization. google.com.namdpi.com This allows for the creation of organic-inorganic hybrid copolymers. For example, this compound can be incorporated into silsesquioxane copolymers, creating materials with excellent thermal stability, durability, and specific optical properties for use in electronics and optics. google.com.na
Surface Functionalization: The reactive nature of the Si-Cl bonds allows this compound to be grafted onto the surface of inorganic substrates like silica, metal oxides, or even carbon nanotubes. giordanigroup.com This process introduces allyl functional groups onto the surface, which can then be used to initiate "grafting-from" polymerization or to attach other functional molecules, creating a multifunctional surface. giordanigroup.com
Stimuli-Responsive Materials: By combining the robust siloxane network with functional organic polymers, hybrid materials that respond to external stimuli (e.g., temperature, pH, light) can be developed. osaka-u.ac.jprsc.org For instance, polymers derived from the allyl group could exhibit thermally-induced phase separation, while the inorganic siloxane component provides a stable structural matrix. osaka-u.ac.jp Research into organic-inorganic hybrid materials with integrated dielectric switching and photoluminescence highlights the potential for creating advanced materials for sensors and optoelectronic devices. rsc.org
The development of these materials relies on carefully controlling the interplay between the organic and inorganic components to achieve a desired set of functionalities that are not attainable by either component alone. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Allylhexyldichlorosilane, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves reacting hexylmagnesium bromide with allyldichlorosilane in anhydrous ether under inert conditions. Post-synthesis, characterize the product using NMR spectroscopy (¹H/¹³C) to confirm the allyl and hexyl substituents, and FTIR to verify Si-Cl bond retention. Purity can be assessed via gas chromatography-mass spectrometry (GC-MS) or elemental analysis . Ensure trace moisture is excluded to prevent hydrolysis .
- Key Data : Reference NMR shifts (e.g., allyl protons at δ 5.6–6.0 ppm, Si-Cl IR absorption at ~480 cm⁻¹) against literature. Report yield and purity metrics (e.g., ≥95% by GC-MS).
Q. How does this compound’s reactivity vary under different solvent systems?
- Methodological Answer : Test its stability and reactivity in polar aprotic (e.g., THF), non-polar (e.g., hexane), and protic solvents (e.g., methanol). Monitor reaction progress via in-situ Raman spectroscopy to track Si-Cl bond cleavage. For hydrolysis studies, use Karl Fischer titration to quantify water content and correlate with reaction kinetics .
- Experimental Design : Prepare solvent systems with controlled moisture levels (e.g., <10 ppm H₂O). Compare reaction rates using time-resolved spectral data.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use glove boxes or Schlenk lines to prevent moisture exposure. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Store under argon in flame-resistant cabinets. For spills, neutralize with sodium bicarbonate and dispose via approved hazardous waste channels. Document acute toxicity data (e.g., LD50, LC50) from safety sheets .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms with nucleophiles?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and compare with experimental kinetic data. Use software like Gaussian or ORCA to simulate nucleophilic attack pathways (e.g., SN2 vs. associative mechanisms). Validate models by correlating computed activation energies with experimental Arrhenius parameters .
- Data Contradiction Analysis : If experimental kinetics deviate from predictions, re-evaluate solvent effects or intermediate stabilization in simulations.
Q. What advanced techniques address discrepancies in spectroscopic characterization of Allylhexylydichlorosilane derivatives?
- Methodological Answer : Combine multidimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives. For ambiguous Si-O/Si-C bond assignments, use solid-state NMR or X-ray crystallography . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Case Study : If FTIR suggests partial hydrolysis but NMR does not, employ thermogravimetric analysis (TGA) to detect hydrated byproducts.
Q. How can decomposition pathways of this compound under thermal stress be systematically studied?
- Methodological Answer : Conduct pyrolysis-GC-MS at controlled temperatures (e.g., 100–300°C) to identify volatile decomposition products (e.g., HCl, allylhexane). Use isotopic labeling (e.g., DCl in hydrolysis) to trace reaction pathways. Compare with accelerated aging studies in sealed ampules .
Methodological Best Practices
- Reproducibility : Document all synthetic steps, including inert atmosphere details and reagent grades, per guidelines in .
- Data Interpretation : Use chemometric tools (e.g., PCA for spectral data) to differentiate noise from significant trends .
- Ethical Compliance : Adhere to institutional safety reviews and cite hazard data from peer-reviewed SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
